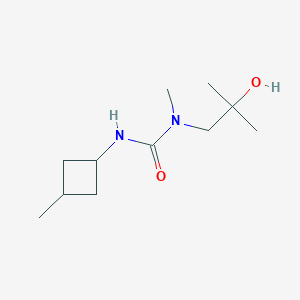
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone, also known as DMCM, is a chemical compound that belongs to the class of thiomorpholines. It is a potent negative allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system (CNS). DMCM has been extensively studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other CNS disorders.
作用机制
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone acts as a negative allosteric modulator of the GABAA receptor, which means that it reduces the activity of the receptor by binding to a site that is distinct from the GABA binding site. This results in a decrease in the opening frequency and duration of the chloride ion channel, which leads to a decrease in neuronal excitability and inhibition of neurotransmission.
Biochemical and Physiological Effects:
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been shown to produce a range of biochemical and physiological effects in the CNS. It has been found to enhance the anxiogenic and convulsant effects of GABAergic drugs, such as benzodiazepines and barbiturates. It has also been shown to induce seizures in animal models, which is consistent with its negative modulatory effects on the GABAA receptor.
实验室实验的优点和局限性
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has several advantages as a research tool, including its high potency and selectivity for the benzodiazepine site of the GABAA receptor. However, it also has some limitations, such as its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound.
未来方向
There are several potential future directions for research on (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone and its applications in the CNS. One area of interest is the development of novel GABAA receptor modulators that can selectively target specific subtypes of the receptor, which could lead to more effective and safer treatments for anxiety, epilepsy, and other CNS disorders. Another area of interest is the use of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone as a research tool to study the role of the GABAA receptor in other physiological systems, such as the immune system and the endocrine system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone, as well as its potential interactions with other drugs and compounds.
合成方法
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone can be synthesized by reacting 3-methylcyclobutanone with 2,3-dimethylthiomorpholine in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition of the thiomorpholine to the carbonyl group of the cyclobutanone, followed by elimination of water to form the final product.
科学研究应用
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been widely used as a research tool to study the pharmacology and physiology of the GABAA receptor. It has been shown to selectively bind to the benzodiazepine site of the receptor, which is involved in the modulation of GABAergic neurotransmission. (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been used to investigate the role of the GABAA receptor in anxiety, epilepsy, and other CNS disorders.
属性
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c1-8-6-11(7-8)12(14)13-4-5-15-10(3)9(13)2/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDTUOJQTXCTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)N2CCSC(C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)
